molecular formula C15H14O4 B8654146 2-Hydroxy-4-methoxy-3'-methoxy-benzophenone CAS No. 62495-37-8

2-Hydroxy-4-methoxy-3'-methoxy-benzophenone

Cat. No. B8654146
CAS RN: 62495-37-8
M. Wt: 258.27 g/mol
InChI Key: SKVBQSPAFJJDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-methoxy-3'-methoxy-benzophenone is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-4-methoxy-3'-methoxy-benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4-methoxy-3'-methoxy-benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62495-37-8

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

(2-hydroxy-4-methoxyphenyl)-(3-methoxyphenyl)methanone

InChI

InChI=1S/C15H14O4/c1-18-11-5-3-4-10(8-11)15(17)13-7-6-12(19-2)9-14(13)16/h3-9,16H,1-2H3

InChI Key

SKVBQSPAFJJDHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Synthesized from resorcinol and 3-methoxybenzoyl chloride according to an analogous synthetic method to Preparation Example 66, (2,4-dihydroxyphenyl)(3-methoxyphenyl)methanone (14.7 g) and methyl iodide (9.4 g) were used according to an analogous synthetic method to Example 383 to provide the title compound (10.3 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2,4-dihydroxyphenyl)(3-methoxyphenyl)methanone
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Substituted 2-hydroxybenzophenones may be prepared as illustrated by exemplary reaction in Scheme 8. Reaction of 3-methoxyphenol with 3-methoxybenzoic acid in the presence of Al2O3 and CH3SO3H produces 2-hydroxy-4-methoxy-3′-methoxy-benzophenone.
[Compound]
Name
Substituted 2-hydroxybenzophenones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.